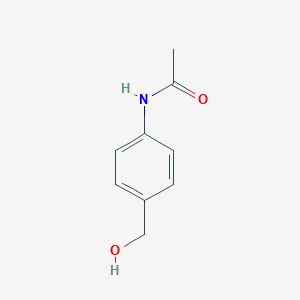

4-Acetamidobenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(hydroxymethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(12)10-9-4-2-8(6-11)3-5-9/h2-5,11H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYORFKUJZEQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167655 | |

| Record name | 4-Acetaminobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16375-88-5 | |

| Record name | 4-Acetaminobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016375885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetaminobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(hydroxymethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetamidobenzyl Alcohol: Properties, Synthesis, and Applications

Introduction: A Versatile Building Block in Modern Chemistry

4-Acetamidobenzyl alcohol, also known as N-[4-(hydroxymethyl)phenyl]acetamide, is a para-substituted aromatic compound that has emerged as a crucial intermediate in various fields of chemical synthesis, most notably in pharmaceutical and materials science.[1][2] Its unique bifunctional nature, possessing both a primary alcohol and an acetamido group, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound typically appears as an off-white to pale yellow solid, a physical characteristic that makes it stable and easy to handle in a laboratory setting.[1][3] A high purity of ≥99.0% is often required for its applications in sensitive synthetic pathways.[1][3]

Core Chemical and Physical Data

A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 16375-88-5 | [4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [4][5] |

| Molecular Weight | 165.19 g/mol | [5][6] |

| Appearance | Off-white to pale yellow solid/powder | [1][2] |

| Melting Point | 118-126 °C | [2][4][7] |

| IUPAC Name | N-[4-(hydroxymethyl)phenyl]acetamide | [4][5] |

| SMILES | CC(=O)NC1=CC=C(CO)C=C1 | [4][5] |

| InChI Key | XEYORFKUJZEQCH-UHFFFAOYSA-N | [4][5] |

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectral data.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits characteristic signals that correspond to the different types of protons in the molecule.[8][9]

-

δ 2.0 (s, 3H): This singlet corresponds to the three protons of the acetyl methyl group (-COCH₃).

-

δ 4.5 (d, 2H): The two protons of the benzylic methylene group (-CH₂OH) appear as a doublet.

-

δ 5.2 (t, 1H): The proton of the hydroxyl group (-OH) appears as a triplet.

-

δ 7.25 (d, 2H) & 7.55 (d, 2H): These two doublets represent the four protons on the para-substituted benzene ring.

-

δ 9.95 (s, 1H): This singlet corresponds to the proton of the amide group (-NH-).

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule.[10] The IR spectrum of this compound will show characteristic absorption bands for the O-H, N-H, C=O, and C-O bonds.[5][11]

-

~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the alcohol group, often broadened due to hydrogen bonding.[11]

-

~3300 cm⁻¹: N-H stretching vibration of the amide group.

-

~1660 cm⁻¹: C=O stretching vibration (Amide I band).

-

~1540 cm⁻¹: N-H bending vibration (Amide II band).

-

~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[12] For this compound (MW = 165.19), the molecular ion peak [M]⁺ would be observed at m/z 165. Key fragmentation patterns for alcohols include alpha-cleavage and dehydration (loss of water, M-18).[13][14]

Synthesis and Purification: A Practical Approach

A common and efficient method for the synthesis of this compound is the reduction of 4-Acetamidobenzaldehyde.[8][9] This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 4-Acetamidobenzaldehyde

This protocol is based on established laboratory procedures.[8][9]

Materials:

-

4-Acetamidobenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottomed flask

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve 4-Acetamidobenzaldehyde (1 equivalent) in methanol in a round-bottomed flask at room temperature.

-

Reduction: To the stirring solution, add sodium borohydride (a slight molar excess) portion-wise. The choice of NaBH₄ is critical here; it is a selective reducing agent that will reduce the aldehyde to an alcohol without affecting the amide functionality.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 4:1). The reaction is complete when the starting aldehyde spot is no longer visible.

-

Workup:

-

Concentrate the reaction mixture using a rotary evaporator to remove the methanol.

-

Partition the residue between water and ethyl acetate. The product will preferentially dissolve in the organic layer.

-

Extract the aqueous layer multiple times with ethyl acetate to ensure complete recovery of the product.

-

Combine the organic layers and wash with brine. This step helps to remove any remaining water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization or column chromatography if necessary to achieve high purity.

Causality in Experimental Design

The choice of methanol as a solvent is due to its ability to dissolve both the starting material and the sodium borohydride. The portion-wise addition of NaBH₄ helps to control the reaction rate and prevent excessive foaming. The aqueous workup is essential to remove any unreacted borohydride and inorganic byproducts.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Potential Transformations

The presence of both a primary alcohol and an acetamido group on the benzene ring makes this compound a versatile substrate for a variety of chemical reactions.[1]

-

Reactions of the Hydroxyl Group: The primary alcohol functionality can undergo:

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

-

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ethers.

-

Oxidation: Selective oxidation to the corresponding aldehyde (4-Acetamidobenzaldehyde) or further to the carboxylic acid (4-Acetamidobenzoic acid) using appropriate oxidizing agents.

-

Conversion to Alkyl Halides: Reaction with reagents like SOCl₂ or PBr₃ to replace the hydroxyl group with a halogen.[15]

-

-

Reactions involving the Aromatic Ring: The acetamido group is an activating, ortho-, para-directing group. However, the para position is already substituted. Therefore, electrophilic aromatic substitution reactions would be directed to the ortho positions relative to the acetamido group.

-

Reactions of the Amide Group: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzyl alcohol.

Caption: Key chemical transformations of this compound.

Applications in Research and Development

This compound serves as a key intermediate in several areas of research and industrial applications.

-

Pharmaceutical Development: It is an important building block in the synthesis of various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory drugs.[2][16] Its structure is a precursor to more complex molecules with potential therapeutic activities.

-

Cosmetic Formulations: In the cosmetics industry, it is utilized in skincare products for its moisturizing properties, contributing to improved skin hydration and texture.[16]

-

Polymer Chemistry: This compound acts as a monomer or a building block in the production of specialty polymers, which can enhance the performance characteristics of materials.[2][16]

-

Biochemical Research: Researchers use this compound in studies related to enzyme inhibition and protein interactions.[16] It is also identified as a metabolite of a blocked chloramphenicol producer, making it useful in metabolic studies.[8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][17]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably under a fume hood.[18]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.[19]

-

Store in a cool, dry place away from incompatible materials and sources of ignition.[18]

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[20]

-

In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.[20]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[20]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound is a highly versatile and valuable chemical intermediate with a broad spectrum of applications. Its bifunctional nature allows for a diverse range of chemical modifications, making it an essential tool for synthetic chemists in academia and industry. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount to unlocking its full potential in the development of novel pharmaceuticals, advanced materials, and other innovative chemical products.

References

- J&K Scientific LLC. (n.d.). This compound | 16375-88-5.

- National Center for Biotechnology Information. (n.d.). 4-Acetaminobenzyl alcohol. PubChem Compound Database.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of this compound.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Chemical Intermediate for Synthesis and Research.

- MySkinRecipes. (n.d.). This compound.

- MG Chemicals. (2025, August 28). Safety Data Sheet.

- The Royal Society of Chemistry. (n.d.). Contents.

- YouTube. (2025, August 11). Mass Spectrometry of Alcohols.

- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- National Center for Biotechnology Information. (n.d.). 4-Acetoxybenzyl alcohol. PubChem Compound Database.

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Michigan State University. (n.d.). Alcohol Reactivity.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX.

- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Xiamen Aeco Chemical Co., Ltd. (n.d.). 4-Bromobenzyl alcohol.

- Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-Acetaminobenzyl alcohol | C9H11NO2 | CID 152141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. This compound [myskinrecipes.com]

- 8. This compound | 16375-88-5 [chemicalbook.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. jk-sci.com [jk-sci.com]

- 17. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. mgchemicals.com [mgchemicals.com]

- 20. medline.com [medline.com]

An In-depth Technical Guide to 4-Acetamidobenzyl Alcohol (CAS 16375-88-5)

This technical guide provides a comprehensive overview of 4-Acetamidobenzyl alcohol, a versatile chemical intermediate with significant applications in pharmaceutical development and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical and physical properties, synthesis, characterization, and key applications, with a focus on its role as a strategic building block in the synthesis of bioactive molecules.

Introduction and Significance

This compound, also known as N-[4-(hydroxymethyl)phenyl]acetamide, is an aromatic compound characterized by a benzyl alcohol core substituted with an acetamido group at the para position.[1] This unique combination of a reactive primary alcohol and a hydrogen-bond-donating and -accepting acetamido group makes it a valuable precursor in multi-step organic synthesis.[2] Its structural features allow for a variety of chemical transformations, including esterification, etherification, oxidation, and nucleophilic substitution, making it a cornerstone for creating complex molecular architectures.[3]

In the realm of drug discovery, the acetamido group is a well-established pharmacophore that can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, and its ability to interact with biological targets.[4] The benzyl alcohol moiety, on the other hand, provides a convenient handle for further chemical modifications, enabling the construction of diverse molecular scaffolds.[5] This guide will explore the synthesis and reactivity of this compound, providing field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Physicochemical Properties and Characterization

This compound is typically an off-white to pale yellow solid, a physical state that facilitates its handling and storage in a laboratory setting.[3] A high purity of ≥99.0% is often required for its applications in pharmaceutical synthesis to ensure the reliability and reproducibility of experimental outcomes.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16375-88-5 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | [3] |

| Melting Point | 118.5-124.5 °C | [6] |

| Purity (HPLC) | ≥96.0% | [6] |

| IUPAC Name | N-[4-(hydroxymethyl)phenyl]acetamide | [1] |

| Synonyms | p-Acetamidobenzyl alcohol, 4-Hydroxymethylacetanilide | [1] |

Spectroscopic Characterization

Comprehensive spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. A representative ¹H NMR spectrum in DMSO-d₆ shows the following key signals:

-

δ 9.95 (s, 1H): A singlet corresponding to the amide proton (-NH).

-

δ 7.55 (d, 2H): A doublet for the two aromatic protons ortho to the acetamido group.

-

δ 7.25 (d, 2H): A doublet for the two aromatic protons ortho to the hydroxymethyl group.

-

δ 5.2 (t, 1H): A triplet for the hydroxyl proton (-OH) of the alcohol.

-

δ 4.5 (d, 2H): A doublet for the two benzylic protons (-CH₂-).

-

δ 2.0 (s, 3H): A singlet for the three methyl protons of the acetyl group (-COCH₃).[7]

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3400 (broad) | O-H stretch | Alcohol |

| ~3300 | N-H stretch | Amide |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| 1600-1450 | C=C stretch | Aromatic Ring |

| ~1020 | C-O stretch | Primary Alcohol |

Data interpreted from typical values for the respective functional groups.

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 165. Key fragmentation patterns would likely involve the loss of water (m/z 147), loss of the acetyl group (m/z 123), and cleavage of the benzylic C-C bond.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 4-Acetamidobenzaldehyde.[7]

Experimental Protocol: Reduction of 4-Acetamidobenzaldehyde

This protocol outlines a reliable, lab-scale synthesis with a self-validating system through in-process monitoring and characterization of the final product.

Materials:

-

4-Acetamidobenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-Acetamidobenzaldehyde (10 g, 61.3 mmol) in methanol (100 mL) at room temperature with stirring.[7]

-

Reduction: To the stirred solution, add sodium borohydride (800 mg) portion-wise. The batch-wise addition is crucial to control the exothermic reaction and prevent frothing.[7]

-

Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent. The reaction is complete when the starting aldehyde spot is no longer visible.[7]

-

Work-up:

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as a light yellow solid.[7]

-

Purification: The product can be further purified by recrystallization from a suitable solvent system if necessary, although the described work-up often yields a product of high purity. Dry the final product under high vacuum. An expected yield is approximately 8.6 g (85%).[7]

Causality in Experimental Choices:

-

Methanol as Solvent: Methanol is an excellent solvent for both the starting aldehyde and the sodium borohydride, facilitating a homogeneous reaction. Its volatility also allows for easy removal during the work-up.

-

Sodium Borohydride as Reducing Agent: NaBH₄ is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting the amide functionality.

-

TLC Monitoring: In-process TLC is a critical self-validating step to ensure the complete conversion of the starting material, preventing the need for more complex purification to remove unreacted aldehyde.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly beta-blockers used in the management of cardiovascular diseases.[1][8]

Proposed Synthesis of Practolol

Practolol is a selective β₁ adrenergic receptor antagonist.[9] While many syntheses of practolol start from p-acetamidophenol, a plausible and efficient route can be envisioned starting from this compound. This proposed synthesis leverages the reactivity of the benzyl alcohol moiety.

Proposed Synthetic Scheme:

-

Chlorination: The primary alcohol of this compound can be converted to the corresponding benzyl chloride using a mild chlorinating agent like thionyl chloride (SOCl₂) or by reaction with concentrated HCl.[10] This step transforms the hydroxyl group into a better leaving group for subsequent nucleophilic substitution.

-

Etherification (Williamson Ether Synthesis): The resulting 4-acetamidobenzyl chloride can then undergo a Williamson ether synthesis with the sodium salt of a protected glycidol or a similar three-carbon epoxide precursor. This step forms the crucial ether linkage.

-

Epoxide Ring Opening: The epoxide ring is then opened by reaction with isopropylamine to introduce the characteristic side chain of beta-blockers.

-

Deprotection (if necessary): If a protected glycidol was used, a final deprotection step would be required to yield practolol.

Mechanistic Insight: The key etherification step is a classic Sₙ2 reaction where the alkoxide (formed from glycidol or a related species) acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-acetamidobenzyl chloride and displacing the chloride leaving group.[7] The acetamido group at the para position is electronically neutral to slightly activating and does not significantly hinder this reaction.

Role of the Acetamido Group in Bioactivity

The acetamido group in the final drug molecule, such as practolol, plays a crucial role in its pharmacological profile. It can participate in hydrogen bonding interactions with amino acid residues in the binding pocket of the β₁-adrenergic receptor, contributing to the drug's affinity and selectivity.[9] Furthermore, the presence of the acetamido group influences the overall polarity and pharmacokinetic properties of the drug, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Metabolic Considerations

The metabolic fate of a drug candidate is a critical aspect of its development. While specific metabolic studies on this compound are not widely published, its metabolism can be predicted based on its structural components. The primary routes of metabolism for N-acetylated aromatic compounds and benzyl alcohols involve:

-

Oxidation of the Alcohol: The primary alcohol group can be oxidized by alcohol dehydrogenase and aldehyde dehydrogenase to the corresponding carboxylic acid, 4-acetamidobenzoic acid.[11]

-

Deacetylation: The acetamido group can be hydrolyzed by amidases to yield 4-aminobenzyl alcohol.[4]

-

Hydroxylation of the Aromatic Ring: Cytochrome P450 enzymes can hydroxylate the aromatic ring at positions ortho to the existing substituents.[12]

-

Conjugation: The hydroxyl group and the products of the above reactions can undergo phase II metabolism, forming glucuronide or sulfate conjugates to facilitate excretion.[12]

Safety and Handling

This compound is an irritant to the skin and eyes and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined profile of reactivity and utility. Its bifunctional nature allows for its incorporation into a wide range of complex molecules, most notably in the synthesis of pharmaceuticals like beta-blockers. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, offering both theoretical insights and practical protocols. A thorough understanding of the chemistry of this compound will continue to empower researchers and scientists in the development of novel and impactful chemical entities.

References

- PubMed. (2025). A comprehensive review on the role of acetamido as a linker for the design and discovery of anticancer agents.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152141, 4-Acetaminobenzyl alcohol.

- Patsnap. (2024). What is Acetamide used for?

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of this compound.

- National Center for Biotechnology Information. (n.d.). Benzyl Alcohols - MeSH.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4883, Practolol.

- This compound: A Versatile Chemical Intermediate for Synthesis and Research. (n.d.).

- Wikipedia. (n.d.). Benzyl alcohol.

- PubMed Central. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies.

- PubMed Central. (n.d.). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies.

- Google Patents. (n.d.). CA1150316A - Process for the preparation of benzyl alcohol derivatives.

- A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry.

- The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation.

- Aberystwyth University. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students.

- Aberystwyth University. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students.

- Google Patents. (n.d.). CN1970529A - Method for synthesizing cardiovascular drug acebutolol intermediate 2-acetyl-4-n-butylamidophenol.

- TÜBİTAK Academic Journals. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol).

- Google Patents. (n.d.). CN102241603A - Asymmetric synthesis method of R-or S-acebutolol.

- ResearchGate. (2025). (PDF) Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol.

- European Pharmaceutical Review. (2025). Novel method could optimise beta-blocker synthesis.

- ClinPGx. (n.d.). Propranolol Pathway, Pharmacokinetics.

- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.

- U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441307, Acebutolol Hydrochloride.

- ResearchGate. (2025). Benzyl alcohol protects against Acetaminophen hepatotoxicity by inhibiting cytochrome P450 enzymes but causes mitochondrial dysfunction and cell death at higher doses.

- Wikipedia. (n.d.). Pharmacology of ethanol.

- National Center for Biotechnology Information. (n.d.). Pharmacokinetics - StatPearls.

Sources

- 1. jmedchem.com [jmedchem.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Practolol metabolism in various small animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and practolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

4-Acetamidobenzyl alcohol molecular formula

An In-depth Technical Guide to 4-Acetamidobenzyl Alcohol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS: 16375-88-5), a versatile chemical intermediate. As a Senior Application Scientist, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, structural characterization, and strategic applications, particularly within the pharmaceutical development landscape. The methodologies described are designed to be self-validating, ensuring reproducibility and reliability in a research setting.

Core Molecular and Physical Properties

This compound, with the IUPAC name N-[4-(hydroxymethyl)phenyl]acetamide, is a para-substituted aromatic compound.[1][2][3][4] Its structure features a benzene ring substituted with a hydroxymethyl group (-CH2OH) and an acetamido group (-NHCOCH3).[5] These two functional groups are key to its chemical reactivity and utility as a building block in organic synthesis. The primary alcohol can undergo oxidation, esterification, and etherification, while the amide group offers sites for further chemical modification, though it is generally less reactive.

The compound typically appears as an off-white to pale yellow solid, a physical state that facilitates handling and storage in a laboratory setting.[2][5][6][7] High purity (≥99.0%) is often required for sensitive applications, especially in the synthesis of active pharmaceutical ingredients (APIs).[5][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3][4][6][8] |

| Molecular Weight | 165.19 g/mol | [3][4][6] |

| CAS Number | 16375-88-5 | [1][2][3][4][8] |

| Appearance | Off-white to pale yellow solid/powder | [2][5][6][7] |

| Melting Point | 118.5 - 126 °C | [2][6] |

| IUPAC Name | N-[4-(hydroxymethyl)phenyl]acetamide | [1][2][3][4] |

| Solubility | Soluble in common organic solvents like methanol and ethanol. | [9] |

Synthesis Protocol: Selective Reduction of 4-Acetamidobenzaldehyde

The most common and efficient laboratory-scale synthesis of this compound involves the selective reduction of the aldehyde group of 4-Acetamidobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.

Causality of Reagent Choice: Sodium borohydride is a mild and selective reducing agent. Unlike stronger agents such as lithium aluminum hydride (LAH), NaBH₄ will readily reduce aldehydes and ketones without affecting more robust functional groups like amides or esters under standard conditions. This chemoselectivity is critical for this synthesis, as it prevents the undesired reduction of the acetamido group, leading to a cleaner reaction and higher yield of the target molecule.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol: This protocol is adapted from established chemical literature.[10][11]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Acetamidobenzaldehyde (e.g., 10 g, 61.3 mmol) in methanol (100 mL) at room temperature.

-

Reduction: To this solution, add sodium borohydride (e.g., 800 mg) in small portions (batchwise). The batchwise addition helps to control the initial exothermic reaction.

-

Reaction Monitoring: Allow the mixture to stir overnight at room temperature. The progress of the reduction should be monitored by Thin Layer Chromatography (TLC), using an eluent such as 4:1 hexane:ethyl acetate. The reaction is complete when the starting aldehyde spot is no longer visible by TLC.[10][11]

-

Quenching & Concentration: Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

-

Aqueous Workup: Partition the resulting residue between deionized water (25 mL) and ethyl acetate (4 x 50 mL). The product will be extracted into the organic ethyl acetate layers.

-

Washing: Combine the organic layers and wash with brine (25 mL) to remove residual water and inorganic salts.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. This will yield the product, N-[4-(hydroxymethyl)phenyl]acetamide, as a light yellow solid.[10][11]

-

Final Drying: For optimal purity, dry the solid product under a high vacuum to remove any trace solvents. A typical yield for this procedure is around 85%.[10]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in the workflow. A combination of spectroscopic methods provides unambiguous structural confirmation.

Caption: Logic of structural confirmation via spectroscopic methods.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Expected Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~9.95 (s, 1H), ~7.55 (d, 2H), ~7.25 (d, 2H), ~5.2 (t, 1H), ~4.5 (d, 2H), ~2.0 (s, 3H) | Amide N-H, Ar-H (ortho to -NHAc), Ar-H (ortho to -CH₂OH), Alcohol O-H, Benzylic CH ₂, Acetyl CH ₃[10][11] |

| ¹³C NMR | Chemical Shift (δ) | ~168 ppm, ~138-120 ppm, ~63 ppm, ~24 ppm | Amide C =O, Aromatic Carbons, Benzylic C H₂OH, Acetyl C H₃ |

| FTIR | Wavenumber (cm⁻¹) | ~3300 (broad, O-H), ~3250 (N-H), ~1660 (strong, C=O Amide I), ~1540 (N-H bend, Amide II) | Confirms presence of alcohol and secondary amide functional groups.[4] |

| Mass Spec | Molecular Ion (M⁺) | m/z = 165 | Corresponds to the molecular weight of C₉H₁₁NO₂.[4] |

Applications in Research and Drug Development

This compound is a valuable building block due to its bifunctional nature. Its utility spans pharmaceuticals, agrochemicals, and materials science.[5][6]

-

Pharmaceutical Intermediate: The primary application for professionals in drug development is its role as a key intermediate.[6] It serves as a precursor in the synthesis of more complex molecules, including analgesics and anti-inflammatory drugs.[6] The acetamido group is a common feature in many drug scaffolds, and the benzyl alcohol moiety provides a reactive handle for building out molecular complexity through coupling reactions or functional group transformations.

-

Metabolite Studies: It is known as a metabolite of a blocked chloramphenicol producer, making it a useful research chemical for biochemical and metabolic pathway studies.[10]

-

Polymer and Materials Science: The compound can be used in the production of specialty chemicals, surfactants, and advanced functional polymers.[5][6]

Caption: Role as a versatile intermediate in chemical synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Hazards: The compound is known to cause skin irritation and serious eye irritation.[4][12] It may also cause respiratory irritation.[4][12]

-

Handling Precautions: Use this chemical in a well-ventilated area or under a fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][15] Avoid breathing dust or vapors.[13][14] Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry place.[6][14] Keep away from heat and sources of ignition.[14] Recommended storage temperatures are often between 0-8 °C.[6]

References

- Understanding the Chemical Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 16375-88-5. ChemicalBook.

- This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- Alcohol 4-acetamidobencílico. Chem-Impex.

- This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

- This compound,(CAS# 16375-88-5). Sinfoo Biotech.

- This compound, 97%. Fisher Scientific.

- 4-Acetaminobenzyl alcohol | C9H11NO2 | CID 152141. PubChem, National Institutes of Health.

- This compound synthesis. ChemicalBook.

- This compound: A Versatile Chemical Intermediate for Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY DATA SHEET. Sigma-Aldrich.

- Safety Data Sheet. Fisher Scientific.

- Safety Data Sheet. MG Chemicals.

- This compound(16375-88-5) 1H NMR. ChemicalBook.

- An In-depth Technical Guide to 4-Iodobenzyl Alcohol: Chemical Properties, Structure, and Applications in Drug Development. BenchChem.

- Application of 4-Iodobenzyl Alcohol in Medicinal Chemistry: A Guide for Researchers. BenchChem.

Sources

- 1. H33454.06 [thermofisher.com]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 4-Acetaminobenzyl alcohol | C9H11NO2 | CID 152141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. sinfoobiotech.com [sinfoobiotech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | 16375-88-5 [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. mgchemicals.com [mgchemicals.com]

Introduction: The Significance of 4-Acetamidobenzyl Alcohol in Modern Chemistry

Sources

- 1. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-Acetaminobenzyl alcohol | C9H11NO2 | CID 152141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]

- 7. This compound | 16375-88-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN104262176A - Method for preparing 4-aminobenzyl alcohol - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Acetamidobenzyl Alcohol from 4-Aminobenzyl Alcohol

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 4-acetamidobenzyl alcohol, a key intermediate in various synthetic pathways.[1][2] The document delves into the mechanistic underpinnings of the acetylation of 4-aminobenzyl alcohol, offers a detailed and validated experimental protocol, and outlines essential safety and characterization techniques.

Introduction: The Significance of N-Acetylation

The acetylation of amines is a fundamental transformation in organic synthesis. It serves multiple purposes, from protecting the amine group during subsequent reaction steps to modifying the biological activity of a molecule.[3][4] In the context of 4-aminobenzyl alcohol, the introduction of an acetyl group to form this compound is a critical step in the synthesis of various compounds, including pharmaceuticals.[1] The acetamido group (-NHCOCH3) alters the electronic properties and steric hindrance around the nitrogen atom, thereby influencing the molecule's reactivity.[1]

Reaction Mechanism: The Nucleophilic Acyl Substitution

The synthesis of this compound from 4-aminobenzyl alcohol proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride.

The reaction can be catalyzed by a weak acid, which protonates the carbonyl oxygen of the acetic anhydride, further enhancing the electrophilicity of the carbonyl carbon.[5][6] The subsequent collapse of the tetrahedral intermediate and proton transfer steps yield the final N-acetylated product and acetic acid as a byproduct.[6]

Reaction Scheme:

Caption: General reaction for the acetylation of 4-aminobenzyl alcohol.

Experimental Protocol: A Validated Approach

This protocol is designed for high yield and purity, drawing upon established methodologies for the acetylation of aromatic amines.[3][4][7] The use of an aqueous medium and sodium bicarbonate offers an environmentally benign and efficient system.[7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Aminobenzyl alcohol | 123.15 | 1.23 g | 0.01 |

| Acetic Anhydride | 102.09 | 1.1 mL (1.2 g) | 0.012 |

| Deionized Water | 18.02 | 20 mL | - |

| Sodium Bicarbonate | 84.01 | ~1.0 g | ~0.012 |

| Ethyl Acetate | 88.11 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Dissolution of Starting Material: In a 100 mL Erlenmeyer flask, suspend 1.23 g (0.01 mol) of 4-aminobenzyl alcohol in 20 mL of deionized water.

-

Reaction Initiation: While stirring the suspension, slowly add 1.1 mL (0.012 mol) of acetic anhydride.

-

Neutralization and Precipitation: Immediately following the addition of acetic anhydride, add solid sodium bicarbonate in small portions until effervescence ceases. This neutralizes the acetic acid byproduct and promotes the precipitation of the product.[7]

-

Cooling and Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the this compound.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of cold deionized water (2 x 10 mL) to remove any remaining salts and impurities.

-

Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization

While the described protocol often yields a product of high purity, further purification can be achieved through recrystallization from an appropriate solvent, such as an ethanol/water mixture.[8]

Characterization Techniques:

-

Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.[2]

-

Melting Point Determination: A sharp melting point range is indicative of a pure compound.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the product. Expected signals include those for the acetyl methyl protons, the methylene protons, the aromatic protons, and the amide proton.[2]

-

IR (Infrared) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the amide, the C=O stretch of the amide, and the O-H stretch of the alcohol.

-

Mass Spectrometry (MS): To determine the molecular weight of the product, which should correspond to 165.19 g/mol .[9]

-

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

4-Aminobenzyl alcohol: May cause skin, eye, and respiratory irritation. It is also suspected of causing cancer.[10][11][12][13] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[10][11][12]

-

Acetic Anhydride: Flammable, harmful if swallowed, and causes severe skin burns and eye damage. It is fatal if inhaled. All manipulations should be carried out in a fume hood.

-

Sodium Bicarbonate: Generally considered safe, but avoid generating dust.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[10]

Conclusion

The acetylation of 4-aminobenzyl alcohol is a robust and reliable transformation that provides access to the valuable intermediate, this compound. The protocol detailed in this guide is optimized for efficiency, safety, and environmental considerations. By understanding the underlying reaction mechanism and employing rigorous purification and characterization techniques, researchers can confidently synthesize this compound for a wide range of applications in drug discovery and materials science.

References

- Ghosh, R., & De, D. (2005). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Arkivoc, 2005(11), 52-58. [Link]

- Dobado, J. A. (2022). Paracetamol synthesis. Chemistry Online. [Link]

- Waghmare, S. S., & Jamode, V. S. (2015). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.

- Parveen, I., Rose, M., Phillips, H. C., Flower, S. E., Woodman, T. J., Garty, C. A., & Threadgill, M. D. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences.

- Parveen, I., Rose, M., Phillips, H. C., Flower, S. E., Woodman, T. J., Garty, C. A., & Threadgill, M. D. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Aberystwyth University. [Link]

- Floris, B., Galloni, P., & Licoccia, S. (2022).

- Parveen, I., Rose, M., Phillips, H. C., Flower, S. E., Woodman, T. J., Garty, C. A., & Threadgill, M. D. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students.

- N/A. (n.d.).

- N/A. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]

- N/A. (n.d.). Material Safety Data Sheet - 4-Aminobenzyl alcohol, 99%. Cole-Parmer. [Link]

- N/A. (n.d.). Acetylation of alcohols, phenols, amines, and thiols under catalyst-and solvent-free conditions.

- N/A. (n.d.). Understanding the Chemical Properties and Applications of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- N/A. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?.

- N/A. (n.d.). Method for preparing 4-aminobenzyl alcohol.

- van Meerten, T. W., van der Zwan, G., de Groot, H. J. M., & Kentgens, A. P. M. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Analytical Chemistry. [Link]

- Reddy, B. V. S., Reddy, Y. T., Reddy, P. S., & Sridhar, B. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.

- N/A. (n.d.). Process for producing 4-aminobenzyl alcohol derivatives.

- N/A. (n.d.). 4-Acetaminobenzyl alcohol. PubChem. [Link]

- Phale, P. S., & Vaidya, S. (2017). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 16375-88-5 [chemicalbook.com]

- 3. ijcrt.org [ijcrt.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Acetaminobenzyl alcohol | C9H11NO2 | CID 152141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Preparation of 4-Acetamidobenzyl alcohol from 4-nitrobenzaldehyde

An In-depth Technical Guide to the Synthesis of 4-Acetamidobenzyl Alcohol from 4-Nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing this compound, a valuable chemical intermediate, starting from 4-nitrobenzaldehyde. The core chemical challenge lies in the chemoselective reduction of two distinct functional groups—an aromatic nitro group and an aldehyde. This document explores various strategic approaches, offering detailed, field-proven experimental protocols for researchers, chemists, and professionals in drug development. By elucidating the causality behind experimental choices and providing self-validating methodologies, this guide aims to serve as an authoritative resource for the successful synthesis of this target molecule.

Introduction: The Synthetic Challenge

This compound is a derivative of 4-aminophenol, the parent structure of the widely used analgesic, paracetamol (acetaminophen)[1][2][3]. Its structure, featuring both a hydroxyl and an acetamido group, makes it a versatile building block in medicinal chemistry and materials science. The synthesis commences with 4-nitrobenzaldehyde, a readily available starting material containing two reducible functional groups. The primary synthetic hurdle is to selectively reduce both the nitro and aldehyde functions to their desired states (amine and alcohol, respectively) and subsequently perform a selective N-acetylation. The disparate reactivity of the nitro and aldehyde groups necessitates a carefully planned synthetic strategy to avoid undesired side products and ensure high yields.

Strategic Analysis of Synthetic Pathways

The conversion of 4-nitrobenzaldehyde to this compound can be approached via several distinct routes. The choice of pathway directly impacts reagent selection, reaction control, and overall efficiency. The three most logical strategies are outlined below.

Caption: Competing synthetic routes from 4-nitrobenzaldehyde.

-

Route A: The Direct Approach. This strategy involves the simultaneous reduction of both the nitro and aldehyde groups to yield 4-aminobenzyl alcohol, followed by N-acetylation. While seemingly straightforward, achieving clean, simultaneous reduction can be challenging and may require harsh conditions or specific catalysts, potentially leading to a mixture of products[4].

-

Route B: Aldehyde Reduction First. This pathway prioritizes the reduction of the more reactive aldehyde group. Aldehydes are more susceptible to nucleophilic attack by hydride reagents than nitro groups[5]. Mild reducing agents like sodium borohydride (NaBH₄) can selectively reduce the aldehyde to a primary alcohol, leaving the nitro group intact to form 4-nitrobenzyl alcohol[4][6][7]. The nitro group is then reduced in a subsequent step, followed by standard acetylation. This route offers excellent chemoselectivity and control.

-

Route C: Nitro Reduction First. This approach involves the initial, selective reduction of the nitro group to an amine, yielding 4-aminobenzaldehyde. This transformation is more challenging, as many reducing agents that act on nitro groups will also reduce the aldehyde[8]. However, specific reagents such as tin(II) chloride (SnCl₂) or iron (Fe) powder in the presence of an acid or ammonium chloride can achieve this chemoselectivity[8][9]. The resulting 4-aminobenzaldehyde is then acetylated, and the final step is a simple reduction of the remaining aldehyde.

For its superior control and reliance on well-established, high-yielding reactions, Route C presents a robust and reliable method for laboratory synthesis. The final aldehyde reduction is particularly clean. We will also present Route B as a highly viable alternative.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Method 1: Synthesis via Route C (Nitro Reduction First)

This method is advantageous due to the highly efficient and clean final reduction step.

Caption: Experimental workflow for the synthesis via Route C.

Step 1: Preparation of 4-Aminobenzaldehyde

-

Rationale: Iron powder in the presence of ammonium chloride provides a mild and effective system for the chemoselective reduction of aromatic nitro groups in neutral conditions, preserving the aldehyde functionality[9].

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrobenzaldehyde (1.0 eq).

-

Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).

-

To this suspension, add iron powder (3.0-5.0 eq) and ammonium chloride (0.5 eq).

-

Heat the mixture to reflux (approx. 80-90°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

While still hot, filter the reaction mixture through a pad of celite to remove the iron and iron salts. Wash the filter cake with hot ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude 4-aminobenzaldehyde, which can be used in the next step without further purification. Caution: 4-aminobenzaldehyde can be unstable and prone to polymerization[9].

Step 2: Preparation of 4-Acetamidobenzaldehyde

-

Rationale: Acetylation of the more nucleophilic amino group is readily achieved with acetic anhydride. Conducting the reaction in an aqueous medium is a common and effective procedure[10].

-

Suspend the crude 4-aminobenzaldehyde (1.0 eq) in water in an Erlenmeyer flask.

-

Add acetic anhydride (1.0-1.1 eq) dropwise while stirring.

-

Continue stirring at room temperature. A precipitate of 4-acetamidobenzaldehyde will form.

-

After stirring for 1-2 hours, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 3: Preparation of this compound

-

Rationale: Sodium borohydride is a mild and selective reagent for the reduction of aldehydes to primary alcohols. The acetamido group is stable under these conditions[11].

-

Dissolve 4-acetamidobenzaldehyde (1.0 eq) in methanol at room temperature in a round-bottom flask[11].

-

Cool the solution in an ice bath to 0°C.

-

Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise, maintaining the temperature below 10°C[4].

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor by TLC until the starting aldehyde is fully consumed[6][11].

-

Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield this compound. The product can be further purified by recrystallization.

Method 2: Synthesis via Route B (Aldehyde Reduction First)

This is an excellent alternative route, leveraging a highly selective initial reduction.

-

Step 1: 4-Nitrobenzyl Alcohol. Dissolve 4-nitrobenzaldehyde (1.0 eq) in ethanol or methanol and cool to 0°C. Add NaBH₄ (1.0-1.5 eq) portion-wise. Stir until completion (monitored by TLC). Work up as described in Step 3 of Method 1 to isolate 4-nitrobenzyl alcohol[4][7].

-

Step 2: 4-Aminobenzyl Alcohol. Dissolve the 4-nitrobenzyl alcohol (1.0 eq) in ethanol. Add a catalytic amount of Palladium on carbon (10% Pd/C). Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete. Filter the catalyst through celite and concentrate the filtrate to obtain 4-aminobenzyl alcohol.

-

Step 3: this compound. Acetylate the 4-aminobenzyl alcohol using the procedure described in Step 2 of Method 1 to obtain the final product.

Data Summary

The following tables provide a summary of expected reaction parameters and product characteristics.

Table 1: Reaction Parameters Overview (Method 1)

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| 1 | Fe powder, NH₄Cl | Ethanol/Water | Reflux | 70-85% |

| 2 | Acetic Anhydride | Water | Room Temp. | 90-98% |

| 3 | Sodium Borohydride | Methanol | 0°C to RT | 85-95%[11] |

Table 2: Key Compound Characteristics

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆) |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 103-106 | δ 10.1 (s, 1H, -CHO), 8.4 (d, 2H, Ar-H), 8.1 (d, 2H, Ar-H) |

| 4-Acetamidobenzaldehyde | C₉H₉NO₂ | 163.17 | 155-158 | δ 10.3 (s, 1H, -NH), 9.9 (s, 1H, -CHO), 7.8 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 2.1 (s, 3H, -CH₃) |

| This compound | C₉H₁₁NO₂ | 165.19 | 127-130 | δ 9.95 (s, 1H, -NH), 7.55 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 5.2 (t, 1H, -OH), 4.5 (d, 2H, -CH₂-), 2.0 (s, 3H, -CH₃)[11] |

Conclusion

The synthesis of this compound from 4-nitrobenzaldehyde is a multi-step process that hinges on the strategic and chemoselective reduction of the aldehyde and nitro functional groups. This guide has detailed two highly effective and controlled synthetic pathways. Route C, involving initial selective nitro reduction followed by acetylation and final aldehyde reduction, offers a robust method with a particularly clean final step. Route B, which begins with the selective reduction of the aldehyde, provides an equally strong alternative. By understanding the underlying principles of reagent selectivity and carefully controlling reaction conditions, researchers can successfully and efficiently prepare this valuable chemical intermediate for applications in pharmaceutical and materials science.

References

- Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. Organic & Biomolecular Chemistry (RSC Publishing).

- Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing.

- Selective reduction of aldehydes in the presence of a nitro group with TUDO. ResearchGate.

- 2.6 Protecting Groups in Synthesis – Organic Chemistry II. KPU Pressbooks.

- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.

- A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Springer Link.

- Chemoselective Reduction of Nitroarenes in the Presence of Acid-Sensitive Functional Groups. ElectronicsAndBooks.

- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.

- Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water. American Chemical Society.

- Video: Protecting Groups for Aldehydes and Ketones: Introduction. JoVE.

- acetals and ketals as protecting groups. YouTube.

- Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE.

- Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE.

- Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Benchchem.

- Chemoselective Hydrogenation of Nitrobenzaldehyde to Nitrobenzyl Alcohol with Unsupported Au Nanorod Catalysts in Water | Request PDF. ResearchGate.

- Synthesis of Acetaminophen. University of Missouri–St. Louis.

- Supplementary Information Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone. The Royal Society of Chemistry.

- Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education.

- Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed.

- Synthesis of paracetamol by acetylation. The Royal Society of Chemistry.

- Selectivity in the gas-phase hydrogenation of 4-nitrobenzaldehyde over supported Au catalysts. Lancaster EPrints.

- This compound synthesis. ChemicalBook.

- The reduction of 4-nitrophenol (4-NP) by NaBH4 catalyzed by five... ResearchGate.

- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.

- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. PMC - NIH.

- Illustration of the reduction reaction; (a) 4-nitrobenzaldehyde, (b)... ResearchGate.

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Advanced Research in Applied Sciences and Engineering Technology.

- Lab 4: Reduction of 4-nitrobenzaldehyde and TLC analysis. YouTube.

- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.

- US3379620A - Process for producing 4-aminobenzyl alcohol derivatives. Google Patents.

- Catalytic hydrogenation of 2-nitrobenzaldehyde | Download Table. ResearchGate.

- Which is the best method for converting 4- Nitrobenzaldehyde to p-Aminobenzaldehyde? ResearchGate.

- Organic CHEMISTRY. TSI Journals.

- Technical Support Center: Selective Reduction of 4-Acetylbenzaldehyde. Benchchem.

- Mini-scale Oxidation/Reduction in Organic Laboratory Course: 4-Nitrobenzaldehyde/ 4-Nitrobenzyl Alcohol. Journal of Chemical Education.

- (a) Catalytic hydrogenation‐cyclization of 2‐nitrobenzaldehyde over... ResearchGate.

- Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI.

- p-NITROBENZALDEHYDE. Organic Syntheses Procedure.

- 4-Aminobenzyl alcohol. Biosynth.

- A Comparative Guide to the Synthesis of 4-Nitrobenzaldehyde for Researchers and Drug Development Professionals. Benchchem.

- Synthesis of 4-Iodobenzyl Alcohol from Benzyl Alcohol: An In-depth Technical Guide. Benchchem.

- p-NITROBENZYL ALCOHOL. Organic Syntheses Procedure.

- a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.

- What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? Chemistry Stack Exchange.

- Application Notes and Protocols: 4-Nitrobenzyl Alcohol in Solid-Phase Organic Synthesis. Benchchem.

Sources

- 1. rene.souty.free.fr [rene.souty.free.fr]

- 2. rsc.org [rsc.org]

- 3. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N-[4-(hydroxymethyl)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

N-[4-(hydroxymethyl)phenyl]acetamide, with the IUPAC name N-[4-(hydroxymethyl)phenyl]acetamide , is a valuable bifunctional molecule increasingly recognized for its utility in medicinal chemistry and organic synthesis. Its structure, featuring a primary alcohol and a secondary amide attached to a 1,4-substituted benzene ring, offers two distinct points for chemical modification. This versatility allows for the construction of diverse molecular architectures, making it a key intermediate in the synthesis of novel therapeutic agents and other functional organic materials. The presence of both a hydrogen bond donor (the amide N-H and the hydroxyl O-H) and acceptor (the amide and hydroxyl oxygens) within a semi-rigid framework provides a scaffold that can be strategically employed to interact with biological targets. This guide provides a comprehensive overview of its synthesis, characterization, and applications, tailored for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Chemical Identifiers and Properties

The core properties of N-[4-(hydroxymethyl)phenyl]acetamide are summarized below. While experimental data for properties like logP, pKa, and aqueous solubility are not widely published, reliable computational models provide valuable estimates for these crucial drug-like parameters.

| Property | Value | Source/Method |

| IUPAC Name | N-[4-(hydroxymethyl)phenyl]acetamide | IUPAC Nomenclature |

| Synonyms | 4-Acetamidobenzyl alcohol, p-Acetamidobenzyl alcohol | --- |

| CAS Number | 16375-88-5 | --- |

| Molecular Formula | C₉H₁₁NO₂ | --- |

| Molecular Weight | 165.19 g/mol | --- |

| Appearance | White to pale yellow crystalline powder or solid | |

| Melting Point | 121-125 °C | |

| logP (predicted) | 0.6 ± 0.3 | ChemAxon |

| pKa (predicted) | Acidic: 14.5 ± 0.7 (Alcoholic OH), Basic: 1.2 ± 1.0 (Amide N) | ChemAxon |

| Solubility (predicted) | 2.5 g/L in water at 25°C | ChemAxon |

Spectroscopic Characterization

The structural features of N-[4-(hydroxymethyl)phenyl]acetamide give rise to a distinct spectroscopic fingerprint. Researchers can confirm the identity and purity of this compound by analyzing its spectral data.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals:

-

A singlet for the acetyl methyl protons (-CH ₃) around δ 2.0-2.2 ppm.

-

A singlet or doublet for the benzylic protons (-CH ₂OH) around δ 4.5 ppm.

-

A triplet for the hydroxyl proton (-CH₂OH ) around δ 5.2 ppm, which may broaden or exchange with D₂O.

-

Two doublets in the aromatic region (δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

A singlet for the amide proton (-NH ) around δ 9.9-10.1 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display distinct peaks for each unique carbon atom:

-

The acetyl methyl carbon (-C H₃) around δ 24 ppm.

-

The benzylic carbon (-C H₂OH) around δ 63 ppm.

-

Four signals in the aromatic region (δ 118-140 ppm).

-

The acetyl carbonyl carbon (-C =O) around δ 168 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to its functional groups:

-

A broad O-H stretch from the alcohol at approximately 3300-3400 cm⁻¹.

-

An N-H stretch from the amide around 3300 cm⁻¹.

-

A strong C=O stretch (Amide I band) around 1650-1670 cm⁻¹.

-

An N-H bend (Amide II band) around 1550 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak (M⁺) at m/z = 165, along with characteristic fragmentation patterns.

Authoritative spectral data for N-[4-(hydroxymethyl)phenyl]acetamide can be accessed through public databases such as .[1]

Synthesis Methodologies

N-[4-(hydroxymethyl)phenyl]acetamide can be synthesized through several reliable routes. The choice of method often depends on the availability of starting materials, scale, and desired purity. Below are two field-proven, logical approaches.

Route 1: Selective Acetylation of 4-Aminobenzyl Alcohol

This is a direct and efficient method that leverages the higher nucleophilicity of the amino group compared to the hydroxyl group, allowing for selective N-acetylation.

Causality of Experimental Choices: The reaction is typically performed using acetic anhydride as the acetylating agent. A mild base or a polar protic solvent like ethanol can be used to facilitate the reaction and neutralize the acetic acid byproduct. The reaction proceeds smoothly at room temperature, making it an energy-efficient process.

Caption: Synthesis via Selective N-Acetylation.

Experimental Protocol: Acetylation of 4-Aminobenzyl Alcohol

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of water. If a precipitate forms, collect it by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-[4-(hydroxymethyl)phenyl]acetamide.

Route 2: Chemoselective Reduction of a 4-Acetamidobenzoyl Precursor

An alternative strategy involves the reduction of a carbonyl group from a readily available precursor like 4-acetamidobenzaldehyde.

Causality of Experimental Choices: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that will reduce aldehydes to primary alcohols without affecting the more stable amide functional group.[2] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Caption: Role of the intermediate in a drug discovery pipeline.

Context in Modern Drug Design

While N-[4-(hydroxymethyl)phenyl]acetamide itself is not an active pharmaceutical ingredient, its core structure is related to well-known drugs. For instance, it can be seen as a structural analog of Acetaminophen (Paracetamol), which is N-(4-hydroxyphenyl)acetamide. The exploration of acetamide derivatives is an active area of research aimed at discovering new therapeutics with improved safety and efficacy profiles. Studies have focused on developing novel non-hepatotoxic analgesics based on the acetamide scaffold, highlighting the therapeutic potential of molecules derived from this chemical class.

Safety and Handling

As with any chemical reagent, proper handling of N-[4-(hydroxymethyl)phenyl]acetamide is essential in a laboratory setting.

-

Hazards: The compound is classified as causing serious eye irritation. It may also cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.

-

Conclusion